molecular formula C8H10N2OS2 B1387338 3-ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105190-30-4

3-ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B1387338
CAS No.: 1105190-30-4
M. Wt: 214.3 g/mol
InChI Key: QQLNKFOPPXXFDA-UHFFFAOYSA-N
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Description

3-ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. Thienopyrimidines are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Mechanism of Action

Target of Action

The primary targets of 3-ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.

Mode of Action

It has been observed that some of the compounds in the thieno[2,3-d]pyrimidin-4(3h)-one class have significant antimycobacterial activity . This suggests that these compounds may interact with key proteins or enzymes in the Mycobacteria, disrupting their normal function and leading to bacterial death.

Pharmacokinetics

The compound’s potential as an antitubercular agent suggests that it may have suitable pharmacokinetic properties for drug development .

Result of Action

The result of the compound’s action is the inhibition of Mycobacteria growth, leading to a decrease in the bacterial population . This could potentially alleviate the symptoms of tuberculosis and contribute to the clearance of the infection.

Biochemical Analysis

Biochemical Properties

3-ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The mercapto group (-SH) in the compound is particularly reactive, allowing it to form covalent bonds with thiol groups in proteins and enzymes. This interaction can lead to the inhibition or activation of enzyme activity, depending on the specific enzyme involved. For instance, the compound may interact with cysteine residues in enzymes, leading to the formation of disulfide bonds and subsequent changes in enzyme conformation and activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time when exposed to light or heat. Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged inhibition of enzyme activity or persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes becomes significant only above a certain concentration .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. Additionally, the compound can affect metabolic flux by altering the levels of key metabolites, such as ATP and NADH, thereby influencing cellular energy production and redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and it may accumulate in specific cellular compartments, such as the cytoplasm or nucleus. The distribution of the compound within tissues can also be influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be targeted to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of thiophene derivatives. One common method involves heating thiophene-2-carboxamides with formic acid, which facilitates the formation of the thienopyrimidine ring . The reaction conditions often include refluxing the reactants in formic acid for several hours to achieve high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistency, purity, and yield on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the mercapto group.

    Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the mercapto position.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that thieno[3,2-d]pyrimidine derivatives exhibit notable antimicrobial properties. A study demonstrated that compounds similar to 3-ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one showed effectiveness against a range of bacteria and fungi. The mechanism is believed to involve the inhibition of essential microbial enzymes, leading to cell death.

Anticancer Properties
Another significant application is in the development of anticancer agents. Thieno[3,2-d]pyrimidines have been investigated for their ability to inhibit cancer cell proliferation. For instance, a synthesized derivative exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer treatment.

Case Study: Synthesis and Evaluation
A case study involved synthesizing this compound and evaluating its biological activity. The compound was synthesized through a multi-step process involving thioketone formation and cyclization reactions. In vitro assays revealed that it inhibited the growth of specific cancer cell lines by inducing apoptosis.

Agricultural Science Applications

Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt the biological processes of pests. Studies indicate that thieno[3,2-d]pyrimidine derivatives can act as effective insecticides by targeting the nervous system of insects, leading to paralysis and death.

Herbicidal Properties
In addition to its insecticidal effects, research has explored the herbicidal potential of this compound. It has been found to inhibit the growth of certain weeds by interfering with their metabolic pathways. Field trials demonstrated a significant reduction in weed biomass when treated with formulations containing thieno[3,2-d]pyrimidine derivatives.

Materials Science Applications

Polymer Chemistry
In materials science, this compound has been utilized in the synthesis of novel polymers. The incorporation of this compound into polymer matrices enhances thermal stability and mechanical properties. Research has shown that polymers containing thieno[3,2-d]pyrimidine units exhibit improved resistance to degradation under harsh environmental conditions.

Application AreaSpecific Use CaseResults/Findings
Medicinal ChemistryAntimicrobial agentsEffective against bacteria/fungi
Anticancer agentsSelective cytotoxicity in cancer cell lines
Agricultural SciencePesticidesDisrupts insect nervous systems
HerbicidesInhibits weed growth
Materials SciencePolymer synthesisEnhanced thermal stability and mechanical properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

3-Ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound with significant potential in medicinal chemistry. This compound belongs to the thienopyrimidine family, which has been recognized for its diverse biological activities, particularly in anti-infective and anticancer applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H12N2OS2\text{C}_9\text{H}_{12}\text{N}_2\text{O}_S^2

This compound features a thieno[3,2-d]pyrimidine core with a mercapto group that enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Research has shown that derivatives of thieno[3,2-d]pyrimidines exhibit notable antimicrobial properties. For instance, compounds with similar structures have demonstrated significant activity against various pathogens, including Plasmodium falciparum (the causative agent of malaria). In vitro studies indicated that certain derivatives possess IC50 values in the micromolar range against P. falciparum, highlighting their potential as antimalarial agents .

Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives

CompoundTarget PathogenIC50 (µM)Reference
3-Ethyl-2-mercapto...P. falciparum1.46 - 5.74
Thieno[2,3-d]pyrimidineE. coli<10
Thieno[3,4-d]pyrimidineS. aureus15

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various human cell lines to evaluate the safety profile of thieno[3,2-d]pyrimidine derivatives. Notably, some compounds exhibited cytotoxic effects with CC50 values ranging from 2.17 to 4.30 µM against CHO and Vero cell lines, indicating a need for further optimization to minimize toxicity while maintaining efficacy against target pathogens .

The biological activity of this compound is attributed to its ability to inhibit specific enzymes or pathways within microbial cells. For instance:

  • Inhibition of Folate Biosynthesis : Similar compounds have been shown to disrupt folate metabolism in P. falciparum, leading to impaired nucleic acid synthesis.
  • Interference with Protein Synthesis : The mercapto group may interact with thiol-sensitive sites on proteins or enzymes critical for microbial survival.

Case Studies

Several studies have explored the efficacy of thieno[3,2-d]pyrimidine derivatives in vivo:

  • Antimalarial Efficacy : A study demonstrated that a derivative administered at a dose of 50 mg/kg significantly reduced parasitemia in infected mice models compared to controls .

    Table 2: In Vivo Antimalarial Activity
    CompoundDose (mg/kg)Reduction in Parasitemia (%)Reference
    3-Ethyl-2-mercapto...50>99.8
    Control (Chloroquine)30>95
  • Cytotoxicity Assessment : In a study evaluating the cytotoxic effects on human cell lines, it was found that while some derivatives showed promising antimalarial activity, they also exhibited significant cytotoxicity at higher concentrations .

Properties

IUPAC Name

3-ethyl-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS2/c1-2-10-7(11)6-5(3-4-13-6)9-8(10)12/h2-4H2,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLNKFOPPXXFDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CCS2)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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